molecular formula C15H14N2O3 B5861327 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]benzene-1,2-diamine

4-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]benzene-1,2-diamine

Cat. No.: B5861327
M. Wt: 270.28 g/mol
InChI Key: AMDAURBQWZUPOH-UHFFFAOYSA-N
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Description

4-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbonyl]benzene-1,2-diamine is a complex organic compound that features a benzodioxin ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]benzene-1,2-diamine typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide (DMF) as the reaction medium .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbonyl]benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

4-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbonyl]benzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]benzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with protein receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]benzene-1,2-diamine apart from these similar compounds is its unique combination of the benzodioxin ring and the benzene-1,2-diamine moiety. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3,4-diaminophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c16-11-3-1-9(7-12(11)17)15(18)10-2-4-13-14(8-10)20-6-5-19-13/h1-4,7-8H,5-6,16-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDAURBQWZUPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=C(C=C3)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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